molecular formula C21H19BrN4O3S B5783605 ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B5783605
M. Wt: 487.4 g/mol
InChI Key: HMACXKWNKLLJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-bromo-1H-pyrazole derivative, which is then coupled with a benzoyl chloride derivative under basic conditions to form the intermediate. This intermediate is further reacted with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[[4-[(4-bromopyrazol-1-yl)methyl]benzoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-2-29-20(28)16-7-9-18(10-8-16)24-21(30)25-19(27)15-5-3-14(4-6-15)12-26-13-17(22)11-23-26/h3-11,13H,2,12H2,1H3,(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACXKWNKLLJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.